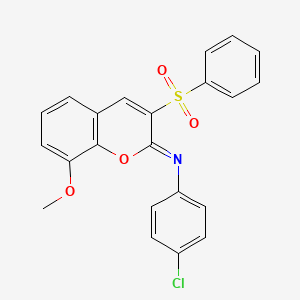

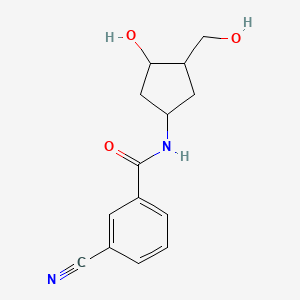

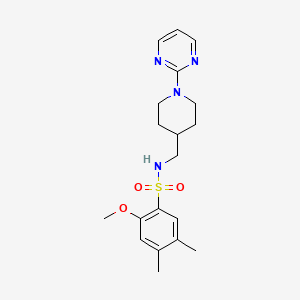

![molecular formula C13H12N4OS B2605943 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide CAS No. 882220-22-6](/img/structure/B2605943.png)

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Scientific Research Applications

Metabolic Stability Improvement

Researchers have explored various 6,5-heterocycles to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. These efforts aimed to reduce metabolic deacetylation, thereby enhancing the therapeutic potential of such compounds (Stec et al., 2011).

Antitumor Activity

The synthesis and evaluation of new benzothiazole derivatives for antitumor activity have been a significant focus. Derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against various cancer cell lines, indicating the potential for benzothiazole-based compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Some acetamide derivatives have been synthesized and investigated for their potential analgesic activities. These studies revealed significant effects against thermal, mechanical, and chemical nociceptive stimuli, suggesting the utility of benzothiazole acetamide derivatives in developing new analgesics (Kaplancıklı et al., 2012).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been explored, with findings indicating effective properties against pathogenic bacteria and Candida species. These results highlight the potential for benzothiazole derivatives in treating microbial infections (Mokhtari & Pourabdollah, 2013).

Anticonvulsant Properties

Research into the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has provided insights into their potential use in treating seizures. These studies offer a foundation for further development of anticonvulsant drugs based on benzothiazole acetamide derivatives (Nath et al., 2021).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and photovoltaic efficiency, indicating their utility in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. These compounds also exhibit non-linear optical activity, suggesting applications in photonic devices (Mary et al., 2020).

Future Directions

The future directions for “N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include in-depth studies on their in vitro and in vivo activity, mechanism of resistance of anti-TB drugs, and structure-activity relationships .

Mechanism of Action

Target of Action

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, also known as N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide or N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide, has been found to target several key proteins in the body. One of the primary targets is the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory response .

Mode of Action

The compound interacts with its targets, such as COX, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound’s interaction with its targets leads to changes in the biochemical pathways associated with inflammation.

Biochemical Pathways

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Result of Action

The molecular and cellular effects of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation. This can result in relief from symptoms associated with conditions such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide. For instance, the presence of water can form hydrogen bonds with the compound, potentially affecting its stability and interaction with its targets

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVOSIFHEZWYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

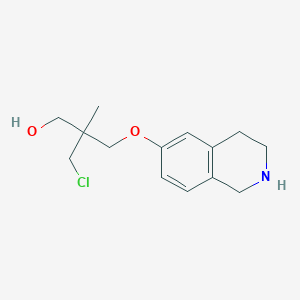

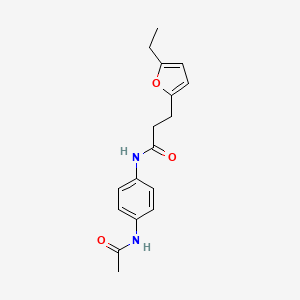

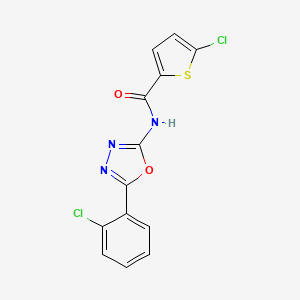

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine](/img/structure/B2605863.png)

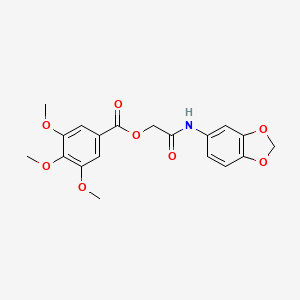

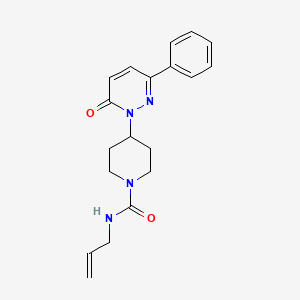

![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)

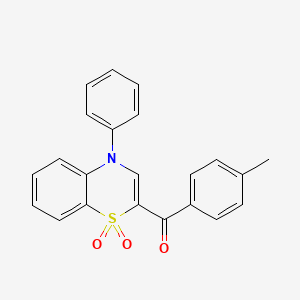

![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)

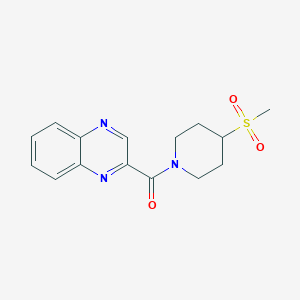

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)